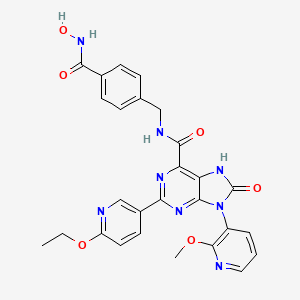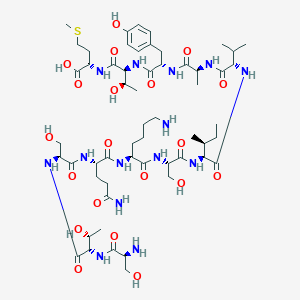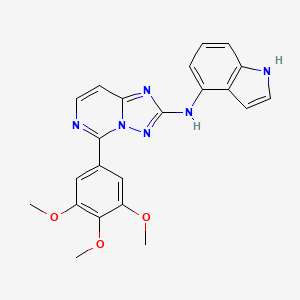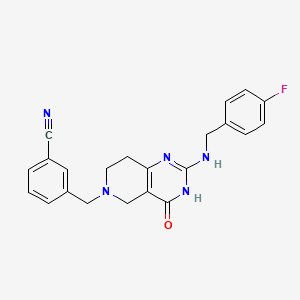
Antitumor agent-151
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-151 is a significant compound in the field of cancer research. It is known for its potent antileukemia properties and its ability to enhance the proteolytic activity of the human caseinolytic protease P (HsClpP). This compound has shown remarkable antitumor activity in vitro, with an IC50 value of 0.038 μM, and can induce apoptosis .
Vorbereitungsmethoden
The synthesis of Antitumor agent-151 involves a ring-opening strategy that enhances its antileukemia activity. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reaction conditions involve specific temperatures, solvents, and catalysts to facilitate the ring-opening process.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.
Analyse Chemischer Reaktionen
Antitumor agent-151 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or the loss of oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-151 has a wide range of scientific research applications, including:
Chemistry: It is used to study the proteolytic activity of HsClpP and its role in cancer cell apoptosis.
Biology: The compound is used to investigate the mechanisms of apoptosis in leukemia cells and other cancer cell lines.
Medicine: this compound is a promising candidate for the development of new antileukemia drugs.
Industry: The compound’s ability to induce apoptosis makes it valuable for developing targeted cancer therapies
Wirkmechanismus
Antitumor agent-151 exerts its effects by significantly enhancing the proteolytic activity of HsClpP. This leads to the degradation of specific proteins within cancer cells, inducing apoptosis. The molecular targets and pathways involved include the activation of HsClpP and the subsequent induction of apoptosis through the mitochondrial pathway .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-151 is unique in its ability to enhance the proteolytic activity of HsClpP and induce apoptosis at very low concentrations. Similar compounds include:
Venetoclax: This compound blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Pterostilbene: A naturally occurring antioxidant that induces apoptosis in breast cancer cells.
Platinum-based drugs: These drugs have broad antitumor effects and are used in combination with other therapies.
This compound stands out due to its specific mechanism of action and its potent antileukemia activity at low concentrations.
Eigenschaften
Molekularformel |
C22H20FN5O |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[[2-[(4-fluorophenyl)methylamino]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H20FN5O/c23-18-6-4-15(5-7-18)12-25-22-26-20-8-9-28(14-19(20)21(29)27-22)13-17-3-1-2-16(10-17)11-24/h1-7,10H,8-9,12-14H2,(H2,25,26,27,29) |
InChI-Schlüssel |
BQHRFHUEHRHTBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N=C(NC2=O)NCC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




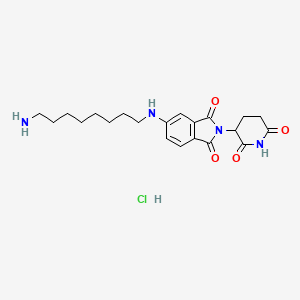
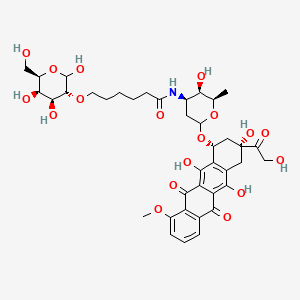
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
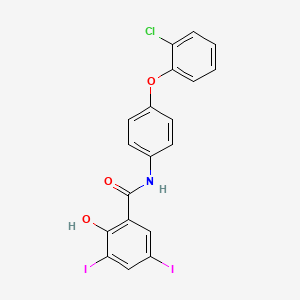
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
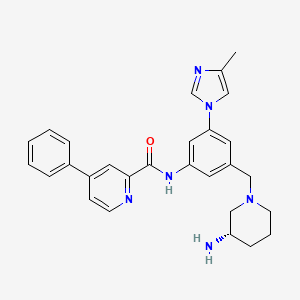
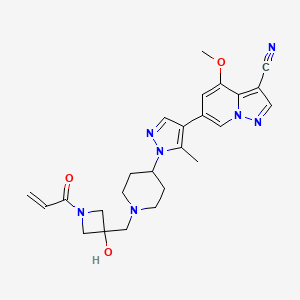
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
